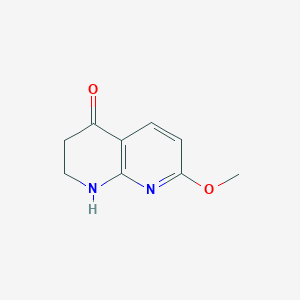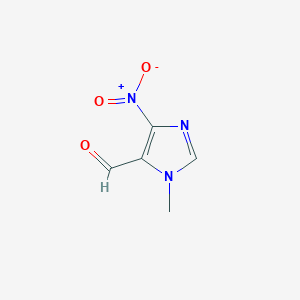
1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde
Descripción general
Descripción
“1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A number of 5-aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields by the Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is included in chemical sciences, biological sciences and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .
Physical And Chemical Properties Analysis
The molecular weight of “1-methyl-4-nitro-1H-Imidazole-5-carbonitrile”, a similar compound, is 152.11 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Therapeutic Potential
- Scientific Field : Medicine and Pharmacology .
- Application Summary : Imidazole and its derivatives have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application vary depending on the specific derivative and its intended use. For example, some are used as oral medications, while others might be applied topically .
- Results or Outcomes : The outcomes also vary widely. For instance, some imidazole derivatives have been found to be effective in treating certain types of cancer, while others are used to treat bacterial infections .
Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
- Scientific Field : Synthetic Chemistry .
- Application Summary : 4-Imidazolecarboxaldehyde, a derivative of imidazole, can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .
- Methods of Application : The specific methods of synthesis would depend on the exact type of dye being produced .
- Results or Outcomes : The outcome of this application is the production of a new type of dye, which could potentially have various uses in industries such as textiles or printing .
Catalytic Efficiency in the Peroxyoxalate Chemiluminescence Reaction
- Scientific Field : Industrial Chemistry .
- Application Summary : 4-Nitroimidazole, another derivative of imidazole, has been used in a study to investigate the catalytic efficiency of heterocyclic compounds in the peroxyoxalate chemiluminescence reaction .
- Methods of Application : This involves using 4-Nitroimidazole as a catalyst in a chemiluminescence reaction with bis (2,4,6-trichlorophenyl)oxalate as a reagent .
- Results or Outcomes : The results of this study could potentially lead to more efficient methods of producing chemiluminescence, which has applications in various fields such as medical diagnostics and environmental monitoring .
Anti-Tubercular Activity
- Scientific Field : Medicine and Pharmacology .
- Application Summary : Certain imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
- Methods of Application : The specific methods of application would depend on the exact derivative and its intended use .
- Results or Outcomes : The outcomes of these studies could potentially lead to more effective treatments for tuberculosis .
Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
- Scientific Field : Synthetic Chemistry .
- Application Summary : A new novel phosphine-free Ru(ii)-NNN pincer complex ([RuCl(L)(MeCN) 2]Cl), L = 2,6-bis(1H-imidazole-2-yl)pyridine, developed by Lin et al. was used as a homogenous catalyst for the synthesis of 1H-benzo[d]imidazoles .
- Methods of Application : The reaction proceeds between benzene-1,2-diamines and primary alcohols that dehydrogenation condensation with the Ru .
- Results or Outcomes : The outcome of this application is the production of a new type of dye, which could potentially have various uses in industries such as textiles or printing .
Fabrication of Colorimetric Chemosensor
- Scientific Field : Analytical Chemistry .
- Application Summary : Imidazole derivatives can be used in the fabrication of colorimetric chemosensors .
- Methods of Application : The specific methods of fabrication would depend on the exact type of chemosensor being produced .
- Results or Outcomes : The outcome of this application is the production of a new type of chemosensor, which could potentially have various uses in fields such as environmental monitoring or medical diagnostics .
Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : Imidazole derivatives can be used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid .
- Methods of Application : The specific methods of preparation would depend on the exact type of ester being produced .
- Results or Outcomes : The outcome of this application is the production of a new type of ester, which could potentially have various uses in industries such as cosmetics or pharmaceuticals .
Green Chemistry and Organometallic Catalysis
- Scientific Field : Green Chemistry .
- Application Summary : Imidazole derivatives have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
- Methods of Application : This involves using imidazole derivatives as catalysts in various chemical reactions .
- Results or Outcomes : The results of this application could potentially lead to more efficient and environmentally friendly methods of conducting chemical reactions .
Synthesis of Biologically Active Molecules
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules .
- Methods of Application : The specific methods of synthesis would depend on the exact type of molecule being produced .
- Results or Outcomes : The outcome of this application is the production of a new type of biologically active molecule, which could potentially have various uses in fields such as medicine or pharmacology .
Safety And Hazards
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde” and its derivatives may have potential applications in the development of new drugs.
Propiedades
IUPAC Name |
3-methyl-5-nitroimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGGHMOJLORHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516120 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde | |
CAS RN |
85012-73-3 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)


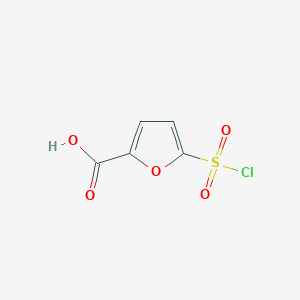
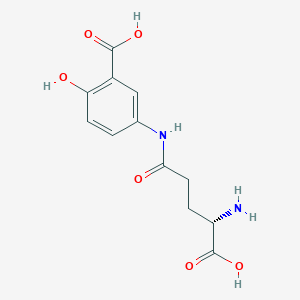
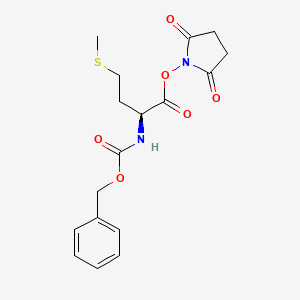
![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)
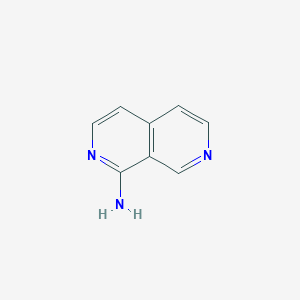
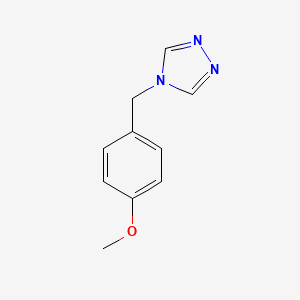
![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)



